

Technical Guide: H-DL-Abu-OH-d6 (CAS: 350820-17-6)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H-DL-Abu-OH-d6**, a deuterated stable isotope-labeled internal standard for DL-2-aminobutyric acid. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantitative analysis.

Core Compound Data

H-DL-Abu-OH-d6 is the deuterated form of DL-2-aminobutyric acid, a non-proteinogenic amino acid. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are summarized below.



Property	Value
Chemical Name	2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
CAS Number	350820-17-6
Molecular Formula	C4H3D6NO2
Molecular Weight	109.16 g/mol
Purity	≥95%
Appearance	White to off-white solid
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Application in Quantitative Analysis

The primary application of **H-DL-Abu-OH-d6** is as an internal standard in the quantitative analysis of DL-2-aminobutyric acid (AABA) in biological matrices. Due to its structural and chemical similarity to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of matrix effects and variations in sample processing.

Experimental Protocol: Quantification of DL-2-Aminobutyric Acid in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of DL-2-aminobutyric acid using **H-DL-Abu-OH-d6** as an internal standard. Optimization of specific parameters may be required for different instrumentation and matrices.

2.1. Materials and Reagents

- DL-2-Aminobutyric acid (analyte standard)
- H-DL-Abu-OH-d6 (internal standard)
- Acetonitrile (LC-MS grade)



- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

2.2. Sample Preparation

- Spiking: Spike 100 μL of human plasma with the internal standard, H-DL-Abu-OH-d6, to a final concentration of 50 ng/mL.
- Protein Precipitation: Add 400 μL of acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Injection: Inject a 5-10 μL aliquot into the LC-MS/MS system.

2.3. LC-MS/MS Conditions



Parameter	Recommended Setting
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	DL-2-aminobutyric acid: Q1 m/z 104.1 -> Q3 m/z 58.1H-DL-Abu-OH-d6: Q1 m/z 110.1 -> Q3 m/z 62.1

2.4. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

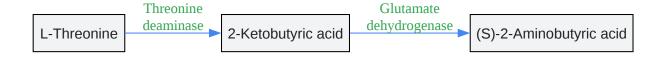
Biological Pathways

DL-2-aminobutyric acid is involved in several metabolic pathways. Understanding these pathways is crucial for interpreting quantitative data and for drug development professionals studying related metabolic processes.

Biosynthesis of (S)-2-Aminobutyric Acid from L-Threonine

(S)-2-aminobutyric acid can be biosynthesized from the endogenous amino acid L-threonine through a two-step enzymatic pathway.[1][2] This pathway is of interest for the biotechnological production of chiral precursors for pharmaceuticals.





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Caption: Biosynthesis of (S)-2-aminobutyric acid from L-threonine.

Metabolism of Ethambutol to 2-Aminobutyric Acid

DL-2-aminobutyric acid has been identified as a metabolite of the anti-tuberculosis drug ethambutol. The metabolic pathway involves the intermediate 2,2'-(ethylenediimino)di-1-butanol (EDBA).[3]



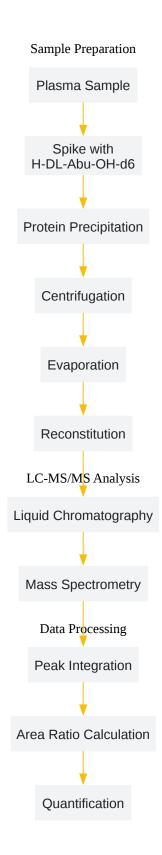
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Caption: Metabolic pathway of ethambutol to 2-aminobutyric acid.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of DL-2-aminobutyric acid using **H-DL-Abu-OH-d6** as an internal standard.





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Caption: General workflow for LC-MS/MS quantification.



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